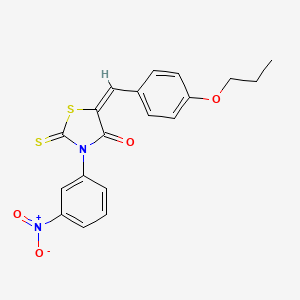
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as PPNPT, is a thiazolidinone derivative that exhibits potent biological activities. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
科学研究应用
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It can also act as a selective COX-2 inhibitor, which makes it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. In biochemistry, this compound has been used as a probe to investigate the structure and function of various enzymes, such as carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been shown to exhibit neuroprotective and anticonvulsant activities, which makes it a potential candidate for the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy.
作用机制
The mechanism of action of 3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is complex and varies depending on the specific biological activity being studied. However, it is generally believed that this compound exerts its biological effects through the modulation of various signaling pathways and enzymes. For example, this compound can inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. It can also scavenge free radicals and prevent oxidative damage to cells. In addition, this compound can interact with various receptors and ion channels in the nervous system, leading to the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it can inhibit the proliferation and migration of cancer cells, induce apoptosis, and decrease the expression of various oncogenes. It can also reduce the production of inflammatory cytokines, such as IL-6 and TNF-alpha, and inhibit the activity of various enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, this compound can modulate the release of various neurotransmitters, such as GABA and glutamate, and decrease the excitability of neurons.
实验室实验的优点和局限性
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. It can also be easily modified to generate analogs with different biological activities. However, this compound also has some limitations. It can be unstable under certain conditions, such as in the presence of strong acids or bases. It can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to explore its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential as a scaffold for the development of novel anticancer agents. Additionally, the synthesis of this compound analogs with improved stability and potency could lead to the discovery of new lead compounds for drug development.
合成方法
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a simple one-pot reaction between 3-nitrobenzaldehyde, 4-propoxybenzaldehyde, thiourea, and ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds under reflux in ethanol for several hours, followed by purification through recrystallization. The yield of this compound is typically high, and the purity can be confirmed through various analytical techniques, such as NMR, IR, and mass spectrometry.
属性
IUPAC Name |
(5E)-3-(3-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-2-10-25-16-8-6-13(7-9-16)11-17-18(22)20(19(26)27-17)14-4-3-5-15(12-14)21(23)24/h3-9,11-12H,2,10H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMDFKNQFRZFFM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-benzyl-7-methyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5022922.png)
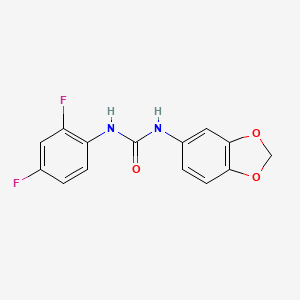
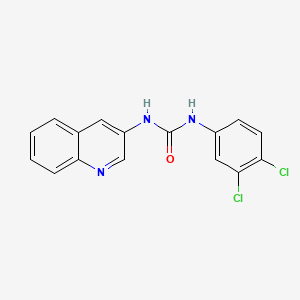

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5022964.png)
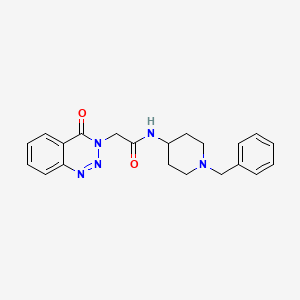
![4-[4-(dibutylamino)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5022969.png)
![2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5022976.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5022983.png)
![4,6-dimethyl-5-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrimidinol bis(trifluoroacetate) (salt)](/img/structure/B5022985.png)
![2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B5022991.png)
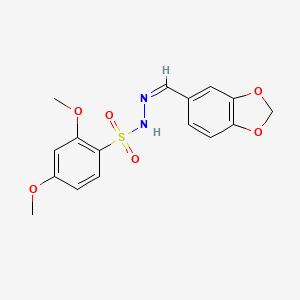

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5023014.png)